molecular formula C12H16FNO B12107496 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline

Cat. No.: B12107496
M. Wt: 209.26 g/mol
InChI Key: WDCFETDTHCCQPY-UHFFFAOYSA-N
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Description

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline is an organic compound that features a fluorine atom, an aniline group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline typically involves the reaction of 2-fluoroaniline with a tetrahydropyran derivative. One common method is the reductive amination of 2-fluoroaniline with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

    2-Fluoroaniline: Shares the fluorine-substituted aniline structure but lacks the tetrahydropyran ring.

    N-((tetrahydro-2H-pyran-4-yl)methyl)aniline: Contains the tetrahydropyran ring but lacks the fluorine atom.

Uniqueness: 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline is unique due to the combination of the fluorine atom and the tetrahydropyran ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-fluoro-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-4-12(11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2

InChI Key

WDCFETDTHCCQPY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CC=CC=C2F

Origin of Product

United States

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